molecular formula C7H8O2 B13612689 2-(2-Methyloxiran-2-yl)furan CAS No. 85575-91-3

2-(2-Methyloxiran-2-yl)furan

Cat. No.: B13612689
CAS No.: 85575-91-3
M. Wt: 124.14 g/mol
InChI Key: LQHNQXLSMFCSDX-UHFFFAOYSA-N
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Description

2-(2-Methyloxiran-2-yl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure composed of four carbon atoms and one oxygen atom. The compound this compound is notable for its unique structure, which includes an oxirane (epoxide) ring attached to the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyloxiran-2-yl)furan typically involves the reaction of furan derivatives with epoxidizing agents. One common method is the epoxidation of 2-methylfuran using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction proceeds through the formation of an epoxide ring at the 2-position of the furan ring, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve techniques such as distillation and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyloxiran-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under acidic conditions.

Major Products Formed:

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Scientific Research Applications

2-(2-Methyloxiran-2-yl)furan has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in studies of enzyme-catalyzed reactions involving epoxides and furans.

    Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxiran-2-yl)furan involves its reactivity as an epoxide and a furan derivative. The epoxide ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The furan ring can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

    2-Methylfuran: Lacks the epoxide ring, resulting in different reactivity.

    2,5-Dimethylfuran: Contains additional methyl groups, affecting its chemical properties.

    Furan: The parent compound, simpler structure without additional functional groups.

Uniqueness: 2-(2-Methyloxiran-2-yl)furan is unique due to the presence of both an epoxide and a furan ring in its structure. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

85575-91-3

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-(2-methyloxiran-2-yl)furan

InChI

InChI=1S/C7H8O2/c1-7(5-9-7)6-3-2-4-8-6/h2-4H,5H2,1H3

InChI Key

LQHNQXLSMFCSDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=CO2

Origin of Product

United States

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